Limited Quantitative Evidence Availability Status
A comprehensive search of primary literature, patents, and authoritative databases yielded no direct quantitative comparator data for 4-ethyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine. Class-level evidence from the Shallal & Russu (2011) study on novel piperazinylpyrimidine derivatives demonstrates that structurally related compounds (e.g., compounds 4, 15, and 16) can exhibit potent and selective kinase inhibition, with compound 15 showing an IC50 of 30 nM against MDA-MB-468 triple-negative breast cancer cells [1]. However, this data cannot be directly extrapolated to CAS 2548987-54-6. The 4,5-dimethyl analog (BenchChem) and 4-cyclopropyl analog (EvitaChem) are cataloged but similarly lack published biological data.
| Evidence Dimension | Antiproliferative activity against MDA-MB-468 (triple-negative breast cancer) |
|---|---|
| Target Compound Data | No data available for CAS 2548987-54-6 |
| Comparator Or Baseline | Compound 15 (Shallal & Russu, 2011): IC50 = 30 nM [1] |
| Quantified Difference | Not calculable |
| Conditions | NCI-60 cell line panel; MDA-MB-468 cell line; 48-hour exposure |
Why This Matters
This class-level benchmark establishes the potency ceiling for optimized piperazinylpyrimidine analogs, but cannot inform a procurement decision for the specific target compound without its own quantitative data.
- [1] Shallal, H. M., & Russu, W. A. (2011). Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. European Journal of Medicinal Chemistry, 46(6), 2043–2057. View Source
